molecular formula C4H6N4O B565727 5,6-Diamino-4-hydroxypyrimidine-13C,15N CAS No. 1246820-56-3

5,6-Diamino-4-hydroxypyrimidine-13C,15N

Cat. No. B565727
CAS RN: 1246820-56-3
M. Wt: 128.104
InChI Key: PWRHKLKFADDKHS-ZIEKVONGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Diamino-4-hydroxypyrimidine-13C,15N is a small molecule compound labeled with stable isotopes . It is used as a chemical reference for chemical identification, qualitative, quantitative, detection, etc . It is also used in proteomics research .


Molecular Structure Analysis

The molecular formula of 5,6-Diamino-4-hydroxypyrimidine-13C,15N is C313CH6N315NO . The molecular weight is 128.1 .

Scientific Research Applications

Proteomics Research

The compound “5,6-Diamino-4-hydroxypyrimidine-13C,15N” is often used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to label or track certain proteins during experiments.

Isotope Labeling

“5,6-Diamino-4-hydroxypyrimidine-13C,15N” is an isotope-labeled compound . Isotope labeling is a technique used to track the passage of an isotope, an atom with a detectable variation, through a reaction, metabolic pathway, or cell. The reactant is ‘labeled’ by replacing specific atoms by their isotope.

Environmental Pollutant Standards

Stable isotope-labeled compounds like “5,6-Diamino-4-hydroxypyrimidine-13C,15N” are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . They can help in identifying and quantifying the presence of pollutants.

Clinical Diagnostics

In addition to treating various diseases, isotopes are used for imaging, diagnosis, and newborn screening . “5,6-Diamino-4-hydroxypyrimidine-13C,15N” could potentially be used in these applications due to its isotope-labeled nature.

Organic Chemistry

Isotope-labeled compounds like “5,6-Diamino-4-hydroxypyrimidine-13C,15N” are also used in organic chemistry for various purposes . They can help in understanding reaction mechanisms, studying the kinetic isotope effect, and more.

properties

IUPAC Name

4-amino-5-(15N)azanyl-(413C)1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-2-3(6)7-1-8-4(2)9/h1H,5H2,(H3,6,7,8,9)/i3+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRHKLKFADDKHS-ZIEKVONGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=N[13C](=C(C(=O)N1)[15NH2])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Diamino-4-hydroxypyrimidine-13C,15N

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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